2-Chloro-4-(piperidin-1-ylmethyl)phenol CAS registry number and molecular structure
2-Chloro-4-(piperidin-1-ylmethyl)phenol CAS registry number and molecular structure
Executive Summary
In the landscape of medicinal chemistry and organic synthesis, bifunctional building blocks are critical for developing complex pharmacophores. 2-Chloro-4-(piperidin-1-ylmethyl)phenol (registered under CAS 69245-90-5) is a highly versatile halogenated phenolic Mannich base[1][2]. By combining a hydrogen-bonding phenol, an electron-withdrawing ortho-chlorine atom, and a basic piperidine ring, this compound serves as a crucial intermediate for central nervous system (CNS) agents, antimalarials, and advanced agrochemicals.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the structural causality of the molecule, map its physicochemical properties, and detail a self-validating synthetic workflow utilizing the classic Mannich condensation[3][4].
Physicochemical Profiling & Structural Data
To establish a baseline for analytical characterization and stoichiometric calculations, the quantitative data for 2-Chloro-4-(piperidin-1-ylmethyl)phenol is summarized below[2].
| Property | Value |
| Chemical Name | 2-Chloro-4-(piperidin-1-ylmethyl)phenol |
| CAS Registry Number | 69245-90-5 |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol |
| SMILES String | Oc1ccc(CN2CCCCC2)cc1Cl |
| Structural Class | Halogenated Phenolic Mannich Base |
| Predicted pKa (Amine) | ~ 9.5 – 10.2 (Basic) |
| Predicted pKa (Phenol) | ~ 8.5 (Weakly Acidic) |
Structural Analysis & Pharmacophore Mapping
The utility of 2-Chloro-4-(piperidin-1-ylmethyl)phenol lies in the synergistic relationship between its functional groups. Understanding the causality behind its structural features is essential for drug development professionals:
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The Halogenated Phenol Moiety : The phenol acts as both a hydrogen bond donor and acceptor, critical for receptor pocket binding. The addition of the chlorine atom at the ortho-position (C2) is not arbitrary; it exerts an electron-withdrawing inductive effect (-I). This specifically lowers the pKa of the phenolic hydroxyl group, increasing its acidity and modulating the molecule's overall lipophilicity (LogP), which enhances membrane permeability.
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The Piperidine Ring : This cyclic secondary amine derivative provides a basic tertiary amine center in the final product. This basicity is the primary driver for forming water-soluble hydrochloride salts and enables lysosomotropic behavior—allowing the molecule to accumulate in acidic biological compartments, a mechanism often exploited in antimalarial drug design.
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The Methylene Bridge (-CH₂-) : Acting as a flexible linker, it decouples the electronic system of the aromatic ring from the basic amine, allowing the piperidine ring to adopt optimal chair conformations for target engagement without steric clash from the rigid aryl system.
Synthesis Methodology: The Mannich Condensation
The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)phenol is achieved via a multicomponent Mannich reaction involving 2-chlorophenol, formaldehyde, and piperidine[4][5].
Causality of Experimental Choices
A common pitfall in Mannich reactions is the lack of regiocontrol and the formation of polymeric side products. To prevent this, our protocol strictly dictates the pre-formation of the iminium ion . By reacting formaldehyde and piperidine first, we prevent formaldehyde from directly attacking the phenol to form unwanted hydroxymethyl (Bakelite-type) polymers. Furthermore, while the hydroxyl group is a strong ortho/para director, the ortho-position (C2) is blocked by chlorine. The remaining ortho-position (C6) is sterically hindered. By applying sustained thermal energy (reflux), we kinetically and thermodynamically drive the electrophilic aromatic substitution exclusively to the para-position (C4).
Step-by-Step Protocol & Self-Validating Workflows
Step 1: Iminium Ion Pre-assembly
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Action : In a flame-dried round-bottom flask, dissolve piperidine (1.1 eq) in anhydrous ethanol. Cool to 0–5 °C using an ice-water bath. Slowly add 37% aqueous formaldehyde (1.2 eq) dropwise over 15 minutes.
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Causality : Low temperatures control the highly exothermic hemiaminal formation, preventing solvent boil-off and reagent degradation.
Step 2: Nucleophile Addition
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Action : Add 2-chlorophenol (1.0 eq) dropwise to the stabilized mixture, maintaining the temperature below 10 °C.
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Causality : Slow addition ensures the electrophilic iminium ion remains in excess relative to the phenol, favoring mono-alkylation over di-alkylation.
Step 3: Thermodynamically Driven Condensation
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Action : Attach a reflux condenser and heat to 80 °C for 12 hours.
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Self-Validation : Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the UV-active 2-chlorophenol spot disappears and a new, lower-Rf spot appears that stains positively with ninhydrin (confirming the presence of the basic amine).
Step 4: Acid-Base Extraction (Self-Validating Purification)
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Action : Evaporate the ethanol. Dissolve the crude residue in 1M aqueous HCl and wash twice with diethyl ether.
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Causality : The target compound protonates into a water-soluble hydrochloride salt. Unreacted 2-chlorophenol and neutral impurities remain lipophilic and are stripped away in the ether wash, effectively self-purifying the mixture.
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Action : Basify the aqueous layer to pH 10 using 2M NaOH, then extract with Dichloromethane (DCM).
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Causality : Basification deprotonates the amine, regenerating the free base, which selectively migrates into the DCM layer.
Step 5: Isolation
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Action : Dry the DCM phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure target compound.
Figure 1: Step-by-step synthesis and purification workflow for the target compound.
Mechanistic Pathway
The underlying chemical logic of this transformation relies on the generation of a highly reactive electrophile. The mechanism proceeds via the nucleophilic attack of the secondary amine (piperidine) onto the carbonyl carbon of formaldehyde. This forms a hemiaminal intermediate, which rapidly dehydrates to form the iminium ion . The electron-rich aromatic ring of 2-chlorophenol then undergoes electrophilic aromatic substitution, attacking the iminium carbon, followed by rearomatization to yield the final product.
Figure 2: Mechanistic pathway of the Mannich condensation forming the target compound.
Analytical Characterization Standards
To definitively validate the synthesized 2-Chloro-4-(piperidin-1-ylmethyl)phenol, researchers should benchmark against the following spectral expectations:
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¹H NMR (CDCl₃, 400 MHz) : The defining feature is a sharp singlet integrating to 2 protons at approximately δ 3.4–3.6 ppm, corresponding to the methylene bridge (-CH₂-). The aromatic region will display a characteristic 1,2,4-substitution pattern (an ABX or AMX spin system) with a doublet for H-3, a doublet of doublets for H-5, and a doublet for H-6.
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LC-MS (ESI+) : An expected [M+H]⁺ peak at m/z 226.1. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a distinct M+2 peak at m/z 228.1 will be present in a 3:1 relative intensity ratio, confirming the retention of the halogen atom.
References
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Blicke, F. F. "The Mannich Reaction". Source: Organic Reactions, Wiley Online Library, 1942. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary". Source: PubChem Database. URL:[Link]
